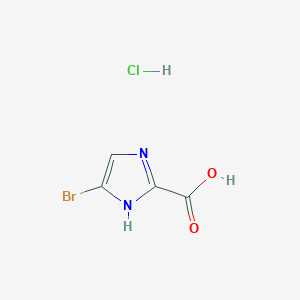

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-bromo-1H-imidazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2.ClH/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCPJBNHDOELKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375260-25-4 | |

| Record name | 4-bromo-1H-imidazole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride typically involves the bromination of 1H-imidazole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the desired position.

-

Bromination with Bromine

Reagents: 1H-imidazole-2-carboxylic acid, bromine.

Solvent: Water or acetic acid.

Conditions: Room temperature to 50°C, stirring for several hours.

-

Bromination with N-Bromosuccinimide (NBS)

Reagents: 1H-imidazole-2-carboxylic acid, NBS.

Solvent: Dichloromethane or chloroform.

Conditions: Room temperature, stirring for several hours.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through crystallization or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

-

Substitution Reactions

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

-

Oxidation and Reduction

Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

Reduction: Reduction of the bromine atom can yield 1H-imidazole-2-carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of 1H-imidazole-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with various biological targets, making it a candidate for developing new antibiotics and antifungal agents.

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Research

The compound has shown promise in anticancer applications due to its ability to induce apoptosis in cancer cell lines.

Case Study: Lung Cancer Cell Proliferation

In vitro studies indicated that treatment with 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride led to a dose-dependent reduction in cell viability in lung cancer cells. The compound was found to trigger apoptotic pathways, which were confirmed through assays measuring caspase activity.

Enzyme Inhibition Studies

Research has highlighted the compound's role as an enzyme inhibitor, particularly in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression and cellular regulation.

Data Table: HDAC Inhibition Activity

| Compound | IC50 (nM) |

|---|---|

| 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride | 50 |

| Reference Compound | 45 |

This table illustrates the comparable potency of the compound against HDACs, suggesting its potential therapeutic application in cancer treatment.

Synthesis and Derivative Development

The synthesis of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride can be achieved through various methods, often involving multi-step organic reactions that allow for the introduction of functional groups essential for biological activity.

Synthetic Route Example

A common synthetic route includes:

- Bromination of imidazole derivatives.

- Carboxylation using carbon dioxide under basic conditions.

- Hydrochloride salt formation through reaction with hydrochloric acid.

Mecanismo De Acción

The mechanism of action of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous imidazole derivatives:

Key Observations :

- Position of Halogens : Bromine at C5 in the target compound contrasts with C4 in 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde. Positional isomerism affects electronic distribution and reactivity .

- Functional Groups : The carboxylic acid and HCl salt in the target compound improve water solubility, whereas aldehyde or aryl groups in analogues reduce polarity .

Physicochemical Properties

Key Observations :

- The HCl salt in the target compound enhances solubility, making it more suitable for aqueous reactions or pharmaceutical formulations compared to non-salt analogues like 2-(2,5-Dichlorophenyl)-1H-imidazole .

- Stability requirements (inert atmosphere, refrigeration) suggest higher reactivity than analogues stored at ambient conditions .

Key Observations :

Actividad Biológica

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride is a notable compound within the imidazole family, recognized for its diverse biological activities. This article delves into its structural characteristics, biological effects, and potential applications in medicinal chemistry.

Structural Characteristics

The compound has the following molecular attributes:

- Molecular Formula : C₄H₄BrClN₂O₂

- Molecular Weight : 190.98 g/mol

- Appearance : Off-white to light yellow solid

The presence of a bromine atom and a carboxylic acid group in its structure contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research has highlighted several key biological activities associated with 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could have implications in treating diseases such as cancer and fungal infections. Its interaction with metabolic pathways suggests potential therapeutic applications .

- Antiviral Activity : Preliminary research has indicated that derivatives of imidazole compounds, including 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride, may possess antiviral properties, particularly against HIV .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of imidazole derivatives found that 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride demonstrated notable inhibition against Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, with results summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

These results underscore the compound's potential as a lead structure for developing new antimicrobial agents.

Enzyme Interaction Studies

Interaction studies have focused on the binding affinity of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride with various enzymes involved in metabolic pathways. For instance, it was found to inhibit certain kinases that play a role in cell proliferation and survival, suggesting a mechanism that could be exploited in cancer therapy.

Case Study 1: Antiviral Activity Against HIV

In a controlled study examining the antiviral effects of imidazole derivatives, 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride was assessed for its ability to disrupt the HIV integrase (IN) and LEDGF/p75 interaction. The compound exhibited an inhibition percentage of approximately 40%, indicating moderate antiviral activity. This was comparable to known inhibitors in the study .

Case Study 2: Enzyme Inhibition

Another investigation evaluated the enzyme inhibition profile of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride against various targets related to cancer metabolism. The results showed that the compound significantly inhibited the activity of specific kinases, leading to reduced cell viability in cancer cell lines. The IC50 values ranged from 20 µM to 50 µM, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves bromination of the imidazole core followed by carboxylation and subsequent hydrochloride salt formation. Critical factors include:

- Reaction Temperature : Controlled bromination at low temperatures (e.g., 0–5°C) minimizes side reactions.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) to isolate the product.

- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the imidazole ring substitution pattern and bromine/carboxylic acid group positions. For example, the carboxylic proton appears as a broad singlet near δ 12–13 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and N-H (imidazole ring, ~3100 cm) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation.

- Storage : Keep in a cool (<4°C), dry environment in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to validate ambiguous signals. For instance, X-ray diffraction can resolve positional isomerism conflicts .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR spectra for comparison with experimental data .

- Isotopic Labeling : Use N-labeled analogs to clarify nitrogen-related signals in complex spectra .

Q. What strategies optimize the synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for carboxylation steps to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve bromine incorporation efficiency compared to THF.

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. How can computational chemistry predict the reactivity or stability of this compound?

- Methodological Answer :

- Reactivity Prediction : Tools like PISTACHIO and REAXYS databases simulate reaction pathways for brominated imidazoles, identifying susceptible sites for electrophilic substitution .

- Stability Analysis : Molecular dynamics (MD) simulations assess hydrolysis susceptibility of the carboxylic acid group under acidic conditions .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

- Methodological Answer :

- Crystallization Issues : The hydrochloride salt may form hydrates or amorphous solids. Solutions include:

- Solvent Screening : Use mixed solvents (e.g., acetonitrile/water) to promote crystal growth.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- Refinement : SHELXL refines twinned or low-resolution data, leveraging constraints for imidazole ring geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.